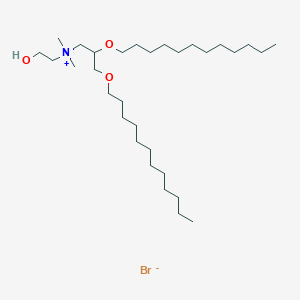

Iso5-2DC18

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

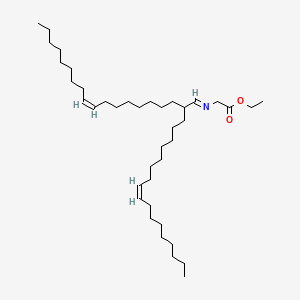

Iso5-2DC18 is a lipid-based compound that has gained significant attention in the field of mRNA delivery and cancer immunotherapy. It is part of a series of lipid nanoparticles designed to mediate mRNA delivery and provide targeted immune stimulation via the stimulator of interferon genes (STING) pathway . This compound is particularly noted for its ability to enhance the stability of mRNA molecules, facilitate their transfection, and ensure delivery to an intracellular compartment suitable for further processing .

Méthodes De Préparation

Iso5-2DC18 is synthesized using a one-step three-component reaction that couples various lipid structures to primary or secondary amines, ketones, and isocyanides or isocyanide derivatives . This synthetic route allows for the creation of a library of lipids, among which this compound has been identified as a potent mRNA delivery vehicle . Industrial production methods involve the large-scale synthesis of these lipids, ensuring high purity and consistency for research and therapeutic applications.

Analyse Des Réactions Chimiques

Iso5-2DC18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically modified lipid structures that retain the ability to deliver mRNA effectively . For instance, the inclusion of unsaturated bonds in the ionizable lipid enhances membrane disruption and endosomal escape, facilitating efficient mRNA delivery .

Applications De Recherche Scientifique

Iso5-2DC18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the delivery mechanisms of mRNA and the activation of immune pathways . In biology, it is employed to investigate the role of lipid nanoparticles in cellular processes and gene expression . In medicine, this compound is a key component in the development of mRNA vaccines and cancer immunotherapies, showing significant tumor suppression in preclinical models . Industrial applications include the large-scale production of lipid nanoparticles for therapeutic use.

Mécanisme D'action

Iso5-2DC18 exerts its effects by facilitating the delivery of mRNA into cells and activating the STING pathway . The compound’s ionizable lipid structure allows it to condense mRNA into lipid nanoparticles at acidic pH, protecting the mRNA and facilitating its cytosolic transport . Upon cellular uptake, this compound interacts with anionic endosomal phospholipids, driving the transition from a bilayer structure to an inverted hexagonal phase, which promotes membrane fusion and endosomal escape . This process ensures the efficient release of mRNA into the cytosol, where it can be translated into proteins that elicit an immune response .

Comparaison Avec Des Composés Similaires

Iso5-2DC18 is unique among similar compounds due to its potent mRNA delivery capabilities and strong immune activation. Similar compounds include A2-Iso5-2DC18 and A18-Iso5-2DC18, both of which are also used for mRNA delivery and cancer immunotherapy . this compound stands out for its ability to induce a high antigen-specific cytotoxic T lymphocyte response and interferon-gamma secretion, making it a more effective option for tumor suppression .

Propriétés

Formule moléculaire |

C40H75NO2 |

|---|---|

Poids moléculaire |

602.0 g/mol |

Nom IUPAC |

ethyl 2-[[(Z)-2-[(Z)-heptadec-8-enyl]nonadec-10-enylidene]amino]acetate |

InChI |

InChI=1S/C40H75NO2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37-41-38-40(42)43-6-3)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,37,39H,4-18,23-36,38H2,1-3H3/b21-19-,22-20-,41-37? |

Clé InChI |

ZBSLHKFVKVYIGU-PORUJRIWSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(C=NCC(=O)OCC)CCCCCCC/C=C\CCCCCCCC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(CCCCCCCC=CCCCCCCCC)C=NCC(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)

![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)

![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)

![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)